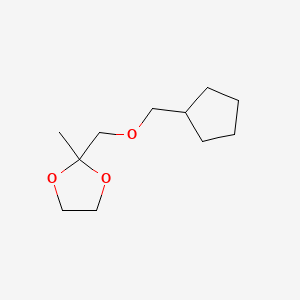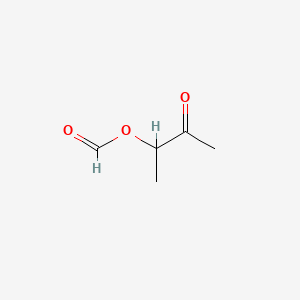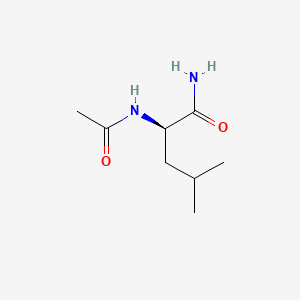
N-Acetyl-D-leucine amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D-leucine amide is a derivative of the amino acid leucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucine molecule. The molecular formula of this compound is C8H16N2O2, and it has a molecular weight of 172.2248 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-leucine amide typically involves the acetylation of D-leucine. One common method is the reaction of D-leucine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymatic cascade systems have been developed for the synthesis of D-amino acids, including D-leucine, which can then be acetylated to produce this compound .
化学反応の分析
Types of Reactions
N-Acetyl-D-leucine amide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield D-leucine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Acylation reactions can be conducted using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: D-leucine and acetic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Various N-acyl-D-leucine amides depending on the acylating agent used.
科学的研究の応用
作用機序
The mechanism of action of N-Acetyl-D-leucine amide involves its interaction with specific transporters and metabolic pathways. Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This change in transport mechanism allows this compound to bypass the rate-limiting step in leucine-mediated signaling and metabolic processes .
類似化合物との比較
Similar Compounds
N-Acetyl-L-leucine amide: The L-enantiomer of N-Acetyl-D-leucine amide, which has different pharmacokinetic properties and is used in similar therapeutic applications.
N-Acetyl-DL-leucine: A racemic mixture of the D- and L-enantiomers, which exhibits different pharmacological effects compared to the individual enantiomers.
N-Acetyl-L-alanine amide: Another acetylated amino acid derivative with similar chemical properties but different biological functions.
Uniqueness
This compound is unique due to its specific interaction with transporters and its potential therapeutic applications in neurological disorders. Its distinct pharmacokinetic properties and ability to bypass certain metabolic pathways make it a valuable compound for research and drug development .
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
(2R)-2-acetamido-4-methylpentanamide |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m1/s1 |
InChIキー |
PHPXQAHAQREGGN-SSDOTTSWSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


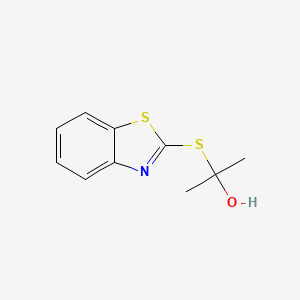
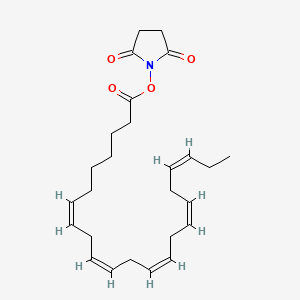
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
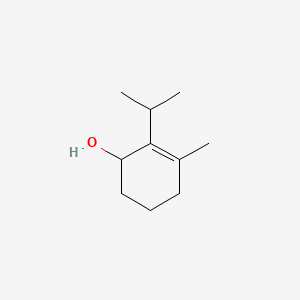
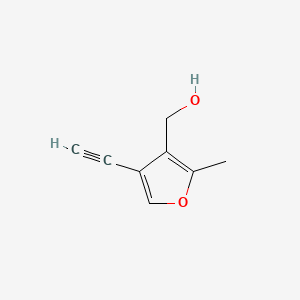
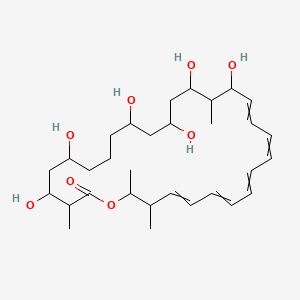
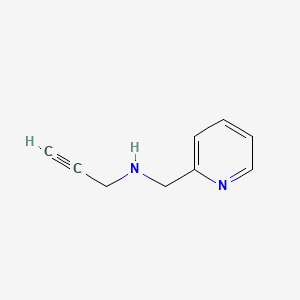
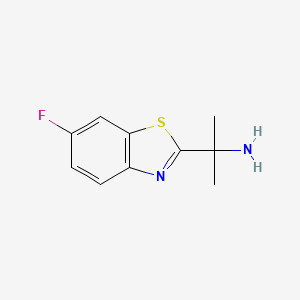
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)


